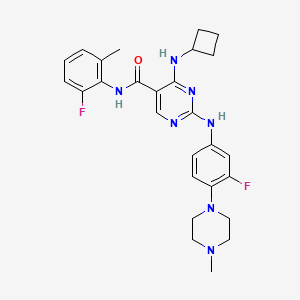![molecular formula C9H11FN2O4 B12395540 1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a chemical compound that belongs to the class of nucleoside analogs It is structurally characterized by a pyrimidine base attached to a modified sugar moiety
Métodos De Preparación
The synthesis of 1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step reactions. One common synthetic route includes the following steps :
Protection of hydroxyl groups: The hydroxyl groups of the sugar moiety are protected using suitable protecting groups.
Fluorination: Introduction of the fluorine atom at the desired position using fluorinating agents.
Glycosylation: Coupling of the protected sugar with the pyrimidine base.
Deprotection: Removal of the protecting groups to yield the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the process to meet commercial demands.
Análisis De Reacciones Químicas
1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research. .
Industry: The compound is used in the development of diagnostic tools and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes such as DNA polymerases and thymidylate synthase, leading to the disruption of DNA synthesis and repair. This inhibition can result in the suppression of viral replication and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs such as:
5-fluorouridine: Known for its use in cancer treatment, particularly in the inhibition of thymidylate synthase.
Idoxuridine: An antiviral agent that inhibits viral DNA replication by substituting for thymidine.
Uridine: A naturally occurring nucleoside involved in various metabolic processes.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biochemical properties and therapeutic potential.
Propiedades
Fórmula molecular |
C9H11FN2O4 |
|---|---|
Peso molecular |
230.19 g/mol |
Nombre IUPAC |
1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5?,6-,8-/m1/s1 |
Clave InChI |
BKIUEHLYJFLWPK-KYVYOHOSSA-N |
SMILES isomérico |
C1[C@@H](O[C@@H](C1F)CO)N2C=CC(=O)NC2=O |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)
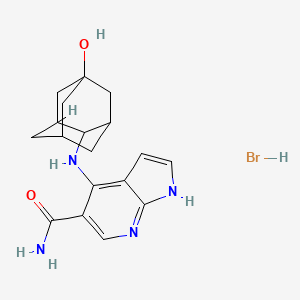
![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)
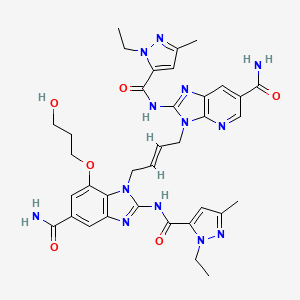
![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
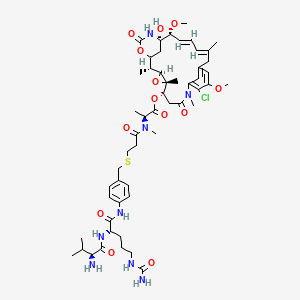
![[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate](/img/structure/B12395490.png)
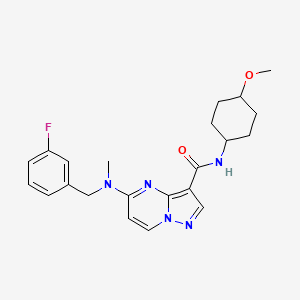
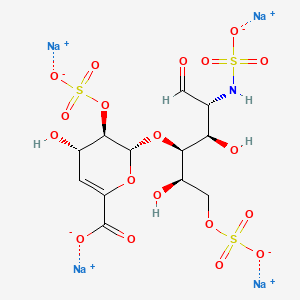
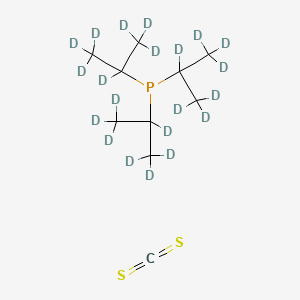
![(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12395511.png)
![[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B12395517.png)
